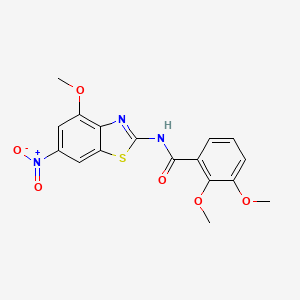

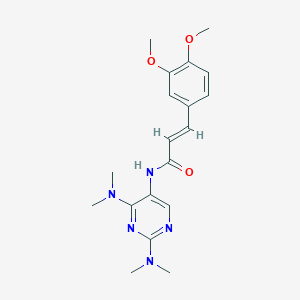

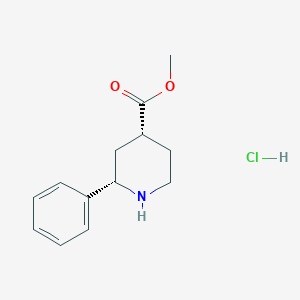

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Quinoline and Sulfonamide Derivatives in Therapeutics

Quinoline and its derivatives, including sulfonamide-linked compounds, exhibit a wide range of pharmacological activities. They have been explored for their potential in treating various diseases, from microbial infections to chronic conditions. For instance, quinoxaline and its analogs, which share structural similarities with quinoline, have been investigated for their antitumoral properties and as catalyst ligands in chemical reactions. These compounds can be synthesized through condensation reactions involving ortho-diamines and diketones, among other methods (Aastha Pareek and Dharma Kishor, 2015). Furthermore, modifications to the quinoxaline structure, such as the incorporation of sulfonamide groups, have yielded derivatives with broad biomedical applications, including antimicrobial, anti-inflammatory, and anticancer activities (Ali Irfan et al., 2021).

Corrosion Inhibition

Beyond their therapeutic applications, quinoline derivatives, including those with sulfonamide groups, have been recognized for their effectiveness as anticorrosive materials. They form stable chelating complexes with metallic surfaces, providing significant protection against corrosion. This utility highlights the chemical versatility and industrial relevance of quinoline-based compounds (C. Verma, M. Quraishi, E. Ebenso, 2020).

Drug Delivery Systems

The inclusion of sulfonamide groups into drug molecules has been explored to enhance the therapeutic efficacy and delivery of drugs, particularly for cardiovascular diseases. This approach underlines the importance of chemical modifications in developing more effective and targeted treatment strategies. Innovative formulations, including nanoformulations, have been investigated to overcome physiological barriers and improve drug delivery to specific systems, demonstrating the potential of sulfonamide derivatives in advanced therapeutic applications (W. Geldenhuys et al., 2017).

properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-26(22,23)20-8-2-3-12-4-6-14(10-15(12)20)19-18(21)13-5-7-16-17(9-13)25-11-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKOBJAPWLOFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)

![4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2587705.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587714.png)